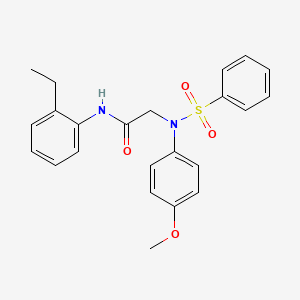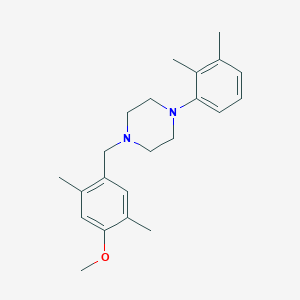![molecular formula C21H23NO4 B6107878 ethyl 5-(butyryloxy)-1,2-dimethyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B6107878.png)
ethyl 5-(butyryloxy)-1,2-dimethyl-1H-benzo[g]indole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 5-(butyryloxy)-1,2-dimethyl-1H-benzo[g]indole-3-carboxylate, commonly known as EBIC, is a synthetic compound that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. EBIC belongs to the class of indole-based compounds, which have been reported to exhibit a wide range of biological activities, including anti-tumor, anti-inflammatory, and anti-viral properties.
作用機序
The mechanism of action of EBIC is not fully understood. However, several studies have suggested that EBIC may exert its biological effects through the modulation of various signaling pathways, including the NF-κB and MAPK pathways. Additionally, EBIC has been reported to inhibit the activity of several enzymes, including COX-2 and MMP-9, which are involved in the regulation of inflammation and tumor growth.
Biochemical and Physiological Effects:
EBIC has been reported to exhibit several biochemical and physiological effects, including the inhibition of tumor cell proliferation, induction of apoptosis, and suppression of inflammation. Additionally, EBIC has been reported to exhibit anti-viral activity against several viruses, including HIV-1, herpes simplex virus, and influenza virus.
実験室実験の利点と制限
One of the major advantages of using EBIC in lab experiments is its potential as a therapeutic agent for the treatment of various diseases. Additionally, EBIC has been reported to exhibit low toxicity and high selectivity towards cancer cells, making it a promising candidate for cancer therapy. However, one of the major limitations of using EBIC in lab experiments is its low solubility in water, which may limit its bioavailability and efficacy.
将来の方向性
Several future directions can be explored in the field of EBIC research. One of the major future directions is the development of more efficient and cost-effective synthesis methods for EBIC. Additionally, further studies are needed to investigate the mechanism of action of EBIC and its potential as a therapeutic agent for the treatment of various diseases. Furthermore, the development of novel formulations and delivery systems for EBIC may improve its bioavailability and efficacy.
合成法
EBIC can be synthesized using a multi-step process involving several chemical reactions. The first step involves the reaction of 1,2-dimethyl-1H-benzo[g]indole-3-carboxylic acid with butyric anhydride in the presence of a catalyst such as pyridine to form the intermediate product, 5-(butyryloxy)-1,2-dimethyl-1H-benzo[g]indole-3-carboxylic acid. The second step involves the esterification of the intermediate product with ethanol in the presence of a catalyst such as sulfuric acid to form the final product, EBIC.
科学的研究の応用
EBIC has been reported to exhibit a wide range of biological activities, including anti-tumor, anti-inflammatory, and anti-viral properties. Several studies have investigated the potential use of EBIC as a therapeutic agent for the treatment of various diseases, including cancer, inflammation, and viral infections.
特性
IUPAC Name |
ethyl 5-butanoyloxy-1,2-dimethylbenzo[g]indole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4/c1-5-9-18(23)26-17-12-16-19(21(24)25-6-2)13(3)22(4)20(16)15-11-8-7-10-14(15)17/h7-8,10-12H,5-6,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDGWXYGACSZTQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OC1=CC2=C(C3=CC=CC=C31)N(C(=C2C(=O)OCC)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(1-piperidinylcarbonyl)phenyl]-2-(9H-xanthen-9-yl)acetamide](/img/structure/B6107798.png)

![N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-4-nitrobenzamide](/img/structure/B6107810.png)
![N-[1-(1-methyl-1H-pyrazol-3-yl)ethyl]-1-phenyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B6107812.png)
![2-[(1,2-dimethyl-1H-imidazol-5-yl)methyl]-7-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6107818.png)
![2-(1-{[2-(4-fluoro-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-pyrrolidinyl)-1,3-benzothiazole](/img/structure/B6107826.png)


![1'-[1-methyl-2-(3-pyridinyl)ethyl]-N-(2-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide](/img/structure/B6107855.png)
![ethyl {[6,6-dimethyl-2-(methylthio)-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-yl]oxy}acetate](/img/structure/B6107857.png)

![N-(1-phenylethyl)-2-{[6-phenyl-4-(trifluoromethyl)-1,4,5,6-tetrahydro-2-pyrimidinyl]thio}acetamide](/img/structure/B6107894.png)

![3-{1-[(5-acetyl-3-thienyl)methyl]-3-piperidinyl}-N-(5-chloro-2-methoxyphenyl)propanamide](/img/structure/B6107900.png)